[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate
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Overview
Description
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanomethyl group, a phenylcarbamoyl group, and an ethylsulfanyl group attached to a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process is initiated by radical addition to a vinyl azide reagent, followed by a cascade-fragmentation mechanism driven by the loss of dinitrogen and the stabilization of a 2-hydroxypropyl radical . The esterification reaction, which is a common method for synthesizing ester derivatives, can also be employed in the preparation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions, utilizing carboxylic acids and alcohols under dehydrative coupling conditions. Photocatalytic synthesis methods may also be employed to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate can be compared with other similar compounds, such as:
- [(Cyanomethyl)(phenyl)carbamoyl]methyl benzoate
- [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(methylsulfanyl)benzoate
- [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(propylsulfanyl)benzoate
These compounds share similar structural features but differ in the nature of the substituents attached to the benzoate moiety.
Properties
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-ethylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-25-17-11-7-6-10-16(17)19(23)24-14-18(22)21(13-12-20)15-8-4-3-5-9-15/h3-11H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAICTOLCZCAPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)OCC(=O)N(CC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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